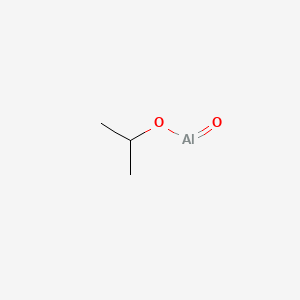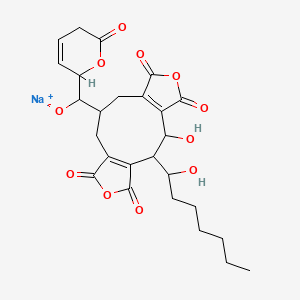
Rubratoxin B, monosodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubratoxin B, monosodium is a potent hepatotoxic mycotoxin produced by various Penicillium fungi . It has been implicated in human rubratoxicosis and is known for its cytotoxic properties, including the induction of apoptosis and inhibition of cell proliferation . This compound has significant implications for human health and has been the subject of various scientific studies.
Métodos De Preparación
Rubratoxin B, monosodium can be prepared through both synthetic and industrial methods. In laboratory settings, it is often extracted from cultures of Penicillium rubrum grown on natural substrates, semi-synthetic media, or glucose-mineral salts broth . The extraction process typically involves the use of solvents such as diethyl ether, ethyl acetate-benzene, ethanol, acetone, and acetonitrile, followed by purification using thin-layer chromatography and column chromatography . Industrial production methods involve the bioproduction of rubratoxin B from liquid cultures of Penicillium rubrum P-13, with a maximum yield of 874.7 mg of toxin per liter of medium attained in 21 days .
Análisis De Reacciones Químicas
Rubratoxin B, monosodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, rubratoxin B has been shown to elicit antioxidative and DNA repair responses in mouse brain, indicating its involvement in oxidative stress pathways .
Aplicaciones Científicas De Investigación
Rubratoxin B, monosodium has a wide range of scientific research applications. In chemistry, it is used to study the interactions between mycotoxins and various chemical reagents. In biology, it is used to investigate the cytotoxic effects of mycotoxins on different cell lines. In medicine, rubratoxin B is studied for its potential anticancer properties, as it has been shown to induce apoptosis in human hepatoma cells . Additionally, it is used in the food industry to understand the impact of mycotoxins on food safety and quality .
Mecanismo De Acción
The mechanism of action of rubratoxin B, monosodium involves its interaction with various molecular targets and pathways. It has been shown to inhibit (Na±K+)-ATPase activity, which is involved in the active transport of ions across cell membranes . This inhibition leads to disruptions in cellular ion balance and can result in cytotoxic effects. Additionally, rubratoxin B interferes with mitochondrial electron transport, leading to oxidative stress and damage to macromolecules .
Comparación Con Compuestos Similares
Rubratoxin B, monosodium is unique among mycotoxins due to its potent hepatotoxic and cytotoxic properties. Similar compounds include rubratoxin A, aflatoxin B1, and ochratoxin A . While these compounds share some toxicological properties, rubratoxin B is particularly notable for its ability to induce apoptosis and inhibit cell proliferation . This makes it a valuable compound for studying the mechanisms of mycotoxin-induced cytotoxicity and for developing potential therapeutic applications.
Propiedades
Número CAS |
25255-23-6 |
|---|---|
Fórmula molecular |
C26H29NaO11 |
Peso molecular |
540.5 g/mol |
Nombre IUPAC |
sodium;[2-hydroxy-3-(1-hydroxyheptyl)-5,7,13,15-tetraoxo-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-dien-10-yl]-(6-oxo-2,5-dihydropyran-2-yl)methanolate |
InChI |
InChI=1S/C26H29O11.Na/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32;/h6,8,12,15-16,20-22,27,30H,2-5,7,9-11H2,1H3;/q-1;+1 |
Clave InChI |
KURIVZDHMLMUTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4C=CCC(=O)O4)[O-])C(=O)OC2=O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)

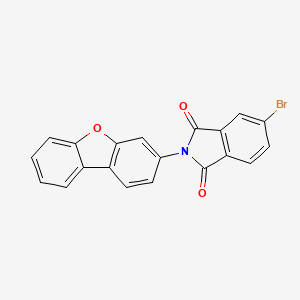
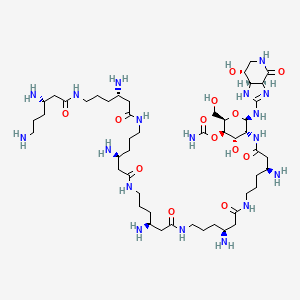
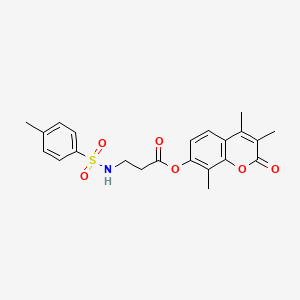
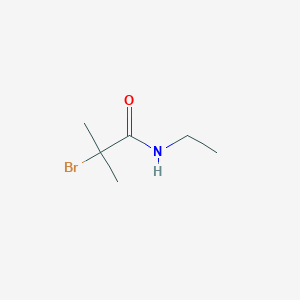
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
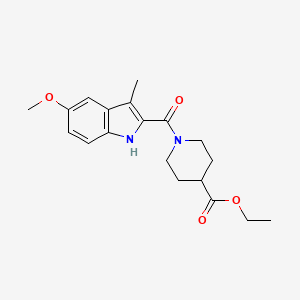
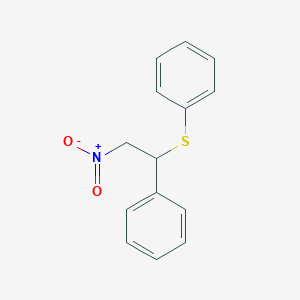
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
